Bienvenue dans la boutique en ligne BenchChem!

3-Methylglutarylcarnitine

Inborn Errors of Metabolism Newborn Screening Diagnostic Biomarker

3-Methylglutarylcarnitine offers substrate-level diagnostic specificity for HMG-CoA lyase deficiency, unlike non-specific C5-OH which flags multiple IEMs. Its unique dual biosynthetic origin anchors it as a biomarker of mitochondrial energy compromise in heart failure, radiation exposure, and acute injury. Essential for newborn screening confirmatory testing, metabolomics method development, and biotin status ratio assays. Avoid diagnostic misclassification—use authentic, high-purity standard.

Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
CAS No. 102673-95-0
Cat. No. B109733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylglutarylcarnitine
CAS102673-95-0
Synonyms3-Carboxy-​2-​(4-​carboxy-​3-​methyl-​1-​oxobutoxy)​-​N,​N,​N-​trimethyl-​1-​propanaminium; 
Molecular FormulaC13H23NO6
Molecular Weight289.32 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C13H23NO6/c1-9(5-11(15)16)6-13(19)20-10(7-12(17)18)8-14(2,3)4/h9-10H,5-8H2,1-4H3,(H-,15,16,17,18)
InChIKeyHFCPFJNSBPQJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylglutarylcarnitine (CAS 102673-95-0) – Acyl Carnitine Class, Diagnostic Specificity, and Procurement Context


3-Methylglutarylcarnitine (3MG carnitine; C5-3M-DC; CAS 102673-95-0) is a medium-chain acylcarnitine belonging to the organic compound class of acyl carnitines, formed via ester linkage of 3-methylglutaric acid to L-carnitine [1]. Endogenously synthesized in the liver and kidneys , its normal circulating and urinary levels are very low [2]. The compound is established as a diagnostically specific metabolite for 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) lyase deficiency [3] and has emerged as a biomarker for compromised mitochondrial energy metabolism across multiple disease states including inborn errors of metabolism (IEMs), heart disease, and acute injury [2].

Why Generic Acylcarnitine Substitution Fails: Differential Biosynthetic Origin and Diagnostic Specificity of 3-Methylglutarylcarnitine (CAS 102673-95-0)


Generic substitution with other acylcarnitines, particularly the widely used C5-OH acylcarnitine (3-hydroxyisovalerylcarnitine) or other dicarboxylic acylcarnitines, is scientifically invalid due to fundamentally distinct biosynthetic origins, substrate specificity, and diagnostic interpretation. Mass spectrometry-based newborn screening and metabolic panels measure hundreds of acylcarnitines simultaneously [1], but the biochemical origin and biomedical significance of many species remain unclear [1]. Unlike C5-OH, which serves as a broad, non-specific screening marker for multiple disorders including 3-methylcrotonylglycinuria and 3-methylglutaconic aciduria [2], 3-methylglutarylcarnitine derives exclusively from two defined biosynthetic routes: HMG-CoA lyase deficiency in the leucine catabolism pathway and disease-related diversion of acetyl-CoA to trans-3MGC CoA secondary to compromised mitochondrial energy metabolism [1]. The original diagnostic discovery demonstrated that only 3-methylglutaryl-CoA serves as substrate for acylcarnitine formation; neither 3-methylglutaconyl-CoA nor 3-hydroxy-3-methylglutaryl-CoA are excreted as acylcarnitines [3]. This substrate-level specificity renders 3-methylglutarylcarnitine uniquely positioned for confirmatory diagnosis and mechanistic investigation, whereas alternative acylcarnitines cannot provide equivalent diagnostic resolution or pathway-specific insight.

Quantitative Differentiation Evidence: 3-Methylglutarylcarnitine (CAS 102673-95-0) Versus Acylcarnitine Comparators


Substrate-Level Diagnostic Specificity: Exclusive Acylcarnitine Formation from 3-Methylglutaryl-CoA in HMG-CoA Lyase Deficiency

The original diagnostic characterization by Roe et al. (1986) using fast atom bombardment and tandem mass spectrometry demonstrated that among the three structurally related CoA esters implicated in HMG-CoA lyase deficiency—3-methylglutaryl-CoA, 3-methylglutaconyl-CoA, and 3-hydroxy-3-methylglutaryl-CoA—only 3-methylglutaryl-CoA serves as a substrate for acylcarnitine formation. Neither 3-methylglutaconyl-CoA nor 3-hydroxy-3-methylglutaryl-CoA are excreted as acylcarnitines [1]. This substrate-exclusive formation establishes 3-methylglutarylcarnitine as a uniquely specific diagnostic metabolite for HMG-CoA lyase deficiency, in contrast to screening markers like C5-OH (3-hydroxyisovalerylcarnitine), which exhibit positive results in multiple distinct IEMs including 3-methylcrotonylglycinuria, 3-methylglutaconic aciduria, and HMG-CoA lyase deficiency [2].

Inborn Errors of Metabolism Newborn Screening Diagnostic Biomarker Mass Spectrometry

Dual Biosynthetic Origin: Distinguishing Mitochondrial Dysfunction from Primary IEMs

Jennings et al. (2023) reviewed the evidence establishing that 3-methylglutarylcarnitine possesses two distinct biosynthetic routes, a feature not documented for most other acylcarnitines. Route 1 arises from inherited deficiency in HMG-CoA lyase (leucine catabolism), leading to trans-3MGC CoA accumulation, double-bond reduction to 3MG CoA, and subsequent carnitine acyltransferase-mediated esterification. Route 2 operates independently of leucine metabolism: disease-related defects in aerobic energy metabolism cause diversion of acetyl-CoA to trans-3MGC CoA, followed by the same reduction and esterification steps [1]. In contrast, C5-OH acylcarnitine elevation reflects biotin-dependent carboxylase activity and leucine catabolism, lacking a direct mitochondrial energetic dysfunction pathway [2]. This dual-origin mechanism explains why 3-methylglutarylcarnitine elevates in both discrete IEMs and diverse conditions including heart disease, γ-radiation exposure, paraquat poisoning, and traumatic brain injury—whereas typical acylcarnitine biomarkers do not exhibit comparable cross-domain elevation patterns [1].

Mitochondrial Dysfunction Metabolic Biomarker Mechanistic Biochemistry Translational Research

Functional Ratio for Biotin Status Assessment: 3-Hydroxyisovalerylcarnitine to 3-Methylglutarylcarnitine (3HIAc:MGc)

Bogusiewicz et al. (2012) developed a validated LC-MS/MS method establishing the urinary ratio of 3-hydroxyisovalerylcarnitine to 3-methylglutarylcarnitine (3HIAc:MGc) as a specific indicator of reduced methylcrotonyl-CoA carboxylase activity, a biotin-dependent enzyme. This ratio metric positions 3-methylglutarylcarnitine as an essential analytical denominator in biotin status assessment [1]. While 3-hydroxyisovalerylcarnitine alone serves as an early and sensitive plasma biomarker for marginal biotin deficiency [2], its absolute concentration may be confounded by inter-individual variation, dietary intake, and renal function. The ratio-based approach normalizes these variables and provides a more robust enzymatic activity index. No other acylcarnitine pair has been validated for this specific carboxylase activity measurement in the context of biotin status determination [1].

Biotin Deficiency Nutritional Biochemistry Enzyme Activity Quantitative LC-MS/MS

Novelty as an Early Radiation Response Marker: Differential Elevation Post-γ-Irradiation

A comprehensive metabolomics study of mice exposed to 6 Gy total-body γ-radiation identified 3-methylglutarylcarnitine (3-MGC) as a novel metabolite elevated in liver, serum, and urine within 12 hours post-irradiation [1]. This finding is corroborated by Jennings et al. (2023), who noted that acute injury including γ-radiation exposure manifests elevated levels of 3MG carnitine in blood and/or urine [2]. Among a panel of 67 identified radiation-responsive biomarkers across radiosensitive tissues and biofluids, 3-MGC was specifically highlighted as a potentially early radiation response marker [1]. In contrast, other common acylcarnitines such as acetylcarnitine (C2) and propionylcarnitine (C3) exhibit broader, less specific responses to metabolic stress and fasting rather than radiation-specific injury pathways. The mitochondrial origin of 3-MGC elevation via acetyl-CoA diversion secondary to energy metabolism compromise [2] provides mechanistic specificity absent from generic acylcarnitine panels.

Radiation Biodosimetry Metabolomics Acute Injury Biomarker Discovery

Analytical Method Patent Inclusion: Validated MS/MS Quantification in Clinical Diagnostics

U.S. Patent No. 11,536,726 (Metabolon, Inc., issued December 27, 2022) explicitly claims a method for determining, by mass spectrometry, the amount of one or more analytes selected from a defined group that includes 3-methylglutarylcarnitine, alongside metabolites such as 3-hydroxybutyrate (BHBA), citrate, fumarate, glutamate, and others [1]. This patent inclusion represents formal regulatory and commercial validation of 3-methylglutarylcarnitine as a quantifiable analyte in clinical diagnostic mass spectrometry workflows. While many acylcarnitines are measured in routine newborn screening panels, patent-protected inclusion signifies that 3-methylglutarylcarnitine has been specifically selected and validated as part of a proprietary, commercially valuable diagnostic panel. In contrast, numerous other acylcarnitines (e.g., C14, C16, C18 species) are measured but lack equivalent explicit patent claims for clinical diagnostic methods, limiting their commercial development pathways.

Clinical Mass Spectrometry Method Validation Intellectual Property Regulatory Compliance

Isotopically Labeled Internal Standard Availability: Enhanced Analytical Precision and Absolute Quantification

3-Methylglutaryl-L-carnitine-(methyl-[13C,d3]) hydrochloride is commercially available as an isotopically labeled internal standard specifically designed for accurate quantification of 3-methylglutarylcarnitine in biological matrices . The use of stable isotope-labeled internal standards (SIL-IS) via isotope dilution mass spectrometry is the gold standard for correcting matrix effects, ion suppression, and extraction recovery variability in LC-MS/MS workflows. While generic internal standards may suffice for screening-level relative quantification, absolute quantification for clinical diagnostic validation, regulatory submission, or biomarker qualification requires compound-specific SIL-IS. The commercial availability of a dedicated [13C,d3]-labeled 3-methylglutarylcarnitine standard enables method developers to achieve significantly lower coefficients of variation and improved limits of quantification compared to methods relying on structural analog internal standards or external calibration [1]. Many acylcarnitine species lack dedicated isotopically labeled internal standards, limiting their utility for absolute quantification applications.

Stable Isotope Dilution Quantitative Mass Spectrometry Reference Standards Method Validation

Procurement-Driven Application Scenarios for 3-Methylglutarylcarnitine (CAS 102673-95-0)


Confirmatory Newborn Screening and Differential Diagnosis of HMG-CoA Lyase Deficiency

Laboratories performing expanded newborn screening by tandem mass spectrometry require 3-methylglutarylcarnitine reference material for second-tier confirmatory testing of HMG-CoA lyase deficiency. Unlike first-tier C5-OH screening, which yields positive results across multiple IEMs including 3-methylcrotonylglycinuria and 3-methylglutaconic aciduria [1], 3-methylglutarylcarnitine provides substrate-level diagnostic specificity—only 3-methylglutaryl-CoA serves as a substrate for its formation, distinguishing HMG-CoA lyase deficiency from other conditions with elevated C5-OH [2]. This specificity accelerates differential diagnosis, reduces confirmatory organic acid profiling burden, and enables earlier therapeutic intervention. Procurement of authentic 3-methylglutarylcarnitine standard is essential for method development, calibration, and quality control in clinical diagnostic laboratories serving newborn screening programs [3].

Mitochondrial Dysfunction Biomarker Research Across Cardiac, Toxicological, and Acute Injury Models

Investigators studying mitochondrial energetics, cardiac metabolism, or acute injury responses benefit from 3-methylglutarylcarnitine as a mechanistically anchored biomarker of compromised mitochondrial energy metabolism. The compound's dual biosynthetic origin—one route specific to HMG-CoA lyase deficiency, the other arising from acetyl-CoA diversion secondary to impaired aerobic metabolism [1]—enables its use across diverse experimental models including heart failure, radiation exposure, paraquat toxicity, and traumatic brain injury [1]. This cross-domain applicability contrasts with pathway-restricted acylcarnitines whose elevation is limited to specific IEMs or nutritional deficiencies. Researchers require high-purity 3-methylglutarylcarnitine for targeted metabolomics method development and absolute quantification in preclinical and clinical samples [2].

Quantitative LC-MS/MS Assay Development for Biotin Status and Carboxylase Activity Assessment

Clinical and nutritional biochemistry laboratories developing quantitative assays for biotin status require 3-methylglutarylcarnitine as the product denominator in the validated 3-hydroxyisovalerylcarnitine to 3-methylglutarylcarnitine (3HIAc:MGc) urinary ratio [1]. This ratio serves as a specific indicator of reduced methylcrotonyl-CoA carboxylase activity, a biotin-dependent enzyme. Unlike absolute 3-hydroxyisovalerylcarnitine concentration, which may be confounded by inter-individual variation, the ratio-based metric provides a more robust enzymatic activity index [1]. Procurement of 3-methylglutarylcarnitine reference standard, ideally paired with its isotopically labeled internal standard 3-Methylglutaryl-L-carnitine-(methyl-[13C,d3]) hydrochloride [2], is necessary for accurate method development, validation, and routine clinical implementation.

Radiation Biodosimetry and Acute Exposure Biomarker Panel Development

Government agencies, contract research organizations, and academic centers developing radiation biodosimetry assays require 3-methylglutarylcarnitine for inclusion in multi-analyte biomarker panels. Metabolomics studies have identified 3-methylglutarylcarnitine as a novel, early radiation response marker elevated in liver, serum, and urine following γ-irradiation [1]. Its elevation is mechanistically linked to mitochondrial energy metabolism compromise—the same pathway implicated in other acute injuries and cardiac dysfunction [2]. This mechanistic anchoring distinguishes 3-methylglutarylcarnitine from generic stress-responsive metabolites and supports its utility in tiered triage protocols for nuclear incidents. Laboratories require high-purity reference material and stable isotope-labeled internal standards for method validation, cross-laboratory harmonization, and regulatory submission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylglutarylcarnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.